Cas no 87539-19-3 (N-Methylspiperone)

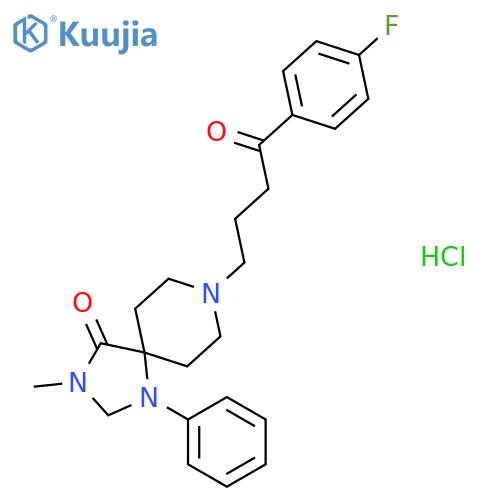

N-Methylspiperone structure

商品名:N-Methylspiperone

N-Methylspiperone 化学的及び物理的性質

名前と識別子

-

- SPIPERONE N-METHYL- HCL

- 8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

- N-METHYL-8-[4-(4-FLUOROPHENYL)-4-OXOBUTYL]-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DECAN-4-ONE

- N-Methyl-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro-[4.5]decan-4-one hydrochloride

- N-Methylspiperone hydrochloride solid

- N-Methylspiperone

-

- InChIKey: OGOQOKYYPNFSOL-UHFFFAOYSA-N

じっけんとくせい

- ようかいど: 0.1 M HCl: soluble

N-Methylspiperone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M332175-10mg |

N-Methylspiperone |

87539-19-3 | 10mg |

$190.00 | 2023-05-17 | ||

| TRC | M332175-5mg |

N-Methylspiperone |

87539-19-3 | 5mg |

$121.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-253121-5 mg |

N-Methylspiperone hydrochloride, |

87539-19-3 | 5mg |

¥827.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-253121-5mg |

N-Methylspiperone hydrochloride, |

87539-19-3 | 5mg |

¥827.00 | 2023-09-05 | ||

| TRC | M332175-100mg |

N-Methylspiperone |

87539-19-3 | 100mg |

$ 1200.00 | 2023-09-07 |

N-Methylspiperone 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

87539-19-3 (N-Methylspiperone) 関連製品

- 93801-18-4(N-(p-Aminophenethyl)spiperone)

- 749-02-0(Spiperone)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量